molecular formula C19H21N B13693048 2-[4-(tert-Butyl)phenyl]-1-methylindole

2-[4-(tert-Butyl)phenyl]-1-methylindole

Cat. No.: B13693048
M. Wt: 263.4 g/mol
InChI Key: XORUUTSDVJAQKH-UHFFFAOYSA-N
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Description

2-[4-(tert-Butyl)phenyl]-1-methylindole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methylindole moiety. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butyl)phenyl]-1-methylindole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 1-methylindole.

    Condensation Reaction: The key step involves a condensation reaction between 4-tert-butylbenzaldehyde and 1-methylindole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The crude product is then purified using column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-Butyl)phenyl]-1-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions include oxidized indole derivatives, reduced indole compounds, and substituted indoles with various functional groups.

Scientific Research Applications

2-[4-(tert-Butyl)phenyl]-1-methylindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials, dyes, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[4-(tert-Butyl)phenyl]-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-methoxyphenol
  • 4-tert-Butylacetophenone
  • 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole

Uniqueness

2-[4-(tert-Butyl)phenyl]-1-methylindole is unique due to its indole core structure combined with a tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-methylindole

InChI

InChI=1S/C19H21N/c1-19(2,3)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)20(18)4/h5-13H,1-4H3

InChI Key

XORUUTSDVJAQKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C

Origin of Product

United States

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